(5Z)-2-(4-chlorophenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-chlorophenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzylidene group, and a thiazolotriazole core
Preparation Methods
The synthesis of (5Z)-2-(4-chlorophenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves several steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3-methoxy-4-(octyloxy)benzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazolotriazole core under acidic conditions. The reaction conditions typically involve refluxing in ethanol or another suitable solvent.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
(5Z)-2-(4-chlorophenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. The products formed depend on the nature of the nucleophile used.
Scientific Research Applications
(5Z)-2-(4-chlorophenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial and antifungal agent. It is also being studied for its potential use in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-chlorophenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In cancer research, it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
(5Z)-2-(4-chlorophenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound has a similar thiazolotriazole core but differs in the substituents attached to the core.
2-Fluorodeschloroketamine: Although structurally different, this compound shares some pharmacological properties and is used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28ClN3O3S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H28ClN3O3S/c1-3-4-5-6-7-8-15-33-21-14-9-18(16-22(21)32-2)17-23-25(31)30-26(34-23)28-24(29-30)19-10-12-20(27)13-11-19/h9-14,16-17H,3-8,15H2,1-2H3/b23-17- |
InChI Key |
AYROPQZKVDKSHX-QJOMJCCJSA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
Origin of Product |
United States |
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